3-Piperidinylmethyl 2-methoxyacetate hydrochloride
Overview
Description
3-Piperidinylmethyl 2-methoxyacetate hydrochloride is a chemical compound with the molecular formula C10H18ClNO3 and a molecular weight of 241.71 g/mol. It is commonly used as an intermediate in the synthesis of various chemicals, including pharmaceuticals such as antipsychotic drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidinylmethyl 2-methoxyacetate hydrochloride typically involves the reaction of piperidine with 2-methoxyacetic acid under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient conversion and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-Piperidinylmethyl 2-methoxyacetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
3-Piperidinylmethyl 2-methoxyacetate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It serves as an intermediate in the development of pharmaceuticals, particularly antipsychotic drugs.
Industry: The compound is utilized in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Piperidinylmethyl 2-methoxyacetate hydrochloride involves its interaction with specific molecular targets. In the context of its use as a drug intermediate, the compound may influence neurotransmitter pathways and receptor binding, contributing to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the final drug product.
Comparison with Similar Compounds
Similar Compounds
Piperidinylmethyl acetate: Similar in structure but lacks the methoxy group.
2-Methoxyacetate derivatives: Compounds with variations in the piperidine ring or other substituents.
Uniqueness
3-Piperidinylmethyl 2-methoxyacetate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and other chemicals .
Properties
IUPAC Name |
piperidin-3-ylmethyl 2-methoxyacetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c1-12-7-9(11)13-6-8-3-2-4-10-5-8;/h8,10H,2-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBUDVHXBXDXPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)OCC1CCCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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